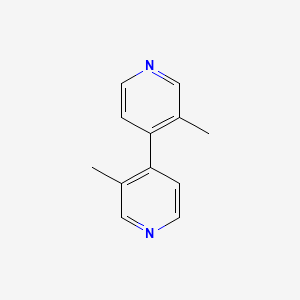
3,3'-Dimethyl-4,4'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Dimethyl-4,4’-bipyridine is an organic compound belonging to the bipyridine family Bipyridines are characterized by two pyridine rings connected by a single bond The presence of methyl groups at the 3 and 3’ positions of the pyridine rings distinguishes this compound from other bipyridine derivatives
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dimethyl-4,4’-bipyridine typically involves the homocoupling of 4-bromo-2,6-dimethylpyridine. This reaction is carried out under mild conditions using nickel bromide (NiBr₂), triphenylphosphine (PPh₃), tetraethylammonium iodide (Et₄NI), and zinc powder . The reaction proceeds efficiently, yielding the desired bipyridine derivative in high yield.
Industrial Production Methods: While specific industrial production methods for 3,3’-Dimethyl-4,4’-bipyridine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance production efficiency.
化学反応の分析
Types of Reactions: 3,3’-Dimethyl-4,4’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: N-oxides of 3,3’-Dimethyl-4,4’-bipyridine.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated bipyridine derivatives.
科学的研究の応用
3,3’-Dimethyl-4,4’-bipyridine has a wide range of applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
作用機序
The mechanism of action of 3,3’-Dimethyl-4,4’-bipyridine largely depends on its role as a ligand in coordination complexes. The compound coordinates with metal ions through its nitrogen atoms, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and polymerization. The electronic properties of the bipyridine ligand influence the reactivity and stability of the metal center, thereby modulating the overall catalytic activity .
類似化合物との比較
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding affinity to metal ions.
4,4’-Bipyridine: Another common bipyridine derivative, often used in the synthesis of coordination polymers and as a precursor to paraquat.
2,2’,6,6’-Tetramethyl-4,4’-bipyridine: A derivative with four methyl groups, known for its unique steric and electronic properties.
Uniqueness of 3,3’-Dimethyl-4,4’-bipyridine: The presence of methyl groups at the 3 and 3’ positions imparts distinct steric and electronic effects, influencing the compound’s reactivity and coordination behavior. This makes 3,3’-Dimethyl-4,4’-bipyridine a valuable ligand for designing metal complexes with specific properties and functions .
特性
分子式 |
C12H12N2 |
|---|---|
分子量 |
184.24 g/mol |
IUPAC名 |
3-methyl-4-(3-methylpyridin-4-yl)pyridine |
InChI |
InChI=1S/C12H12N2/c1-9-7-13-5-3-11(9)12-4-6-14-8-10(12)2/h3-8H,1-2H3 |
InChIキー |
JNMUQURIAOKWTB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1)C2=C(C=NC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


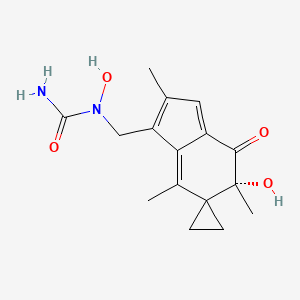

![3-[(1R)-3,3-dimethyl-1-phenyl-2-benzofuran-1-yl]-N-methylpropan-1-amine;hydrochloride](/img/structure/B11930289.png)
![(9S)-N-[(3-Methoxy-2-thienyl)methyl]-9-(2-pyridinyl)-6-oxaspiro[4.5]decane-9-ethanamine](/img/structure/B11930310.png)

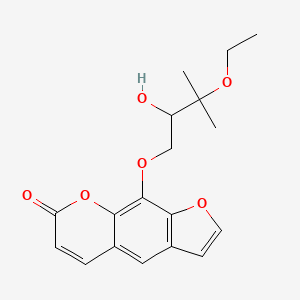
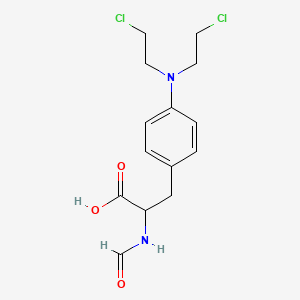
![[(1R,3R,4S,6R,8S,9S,10S,12R,13R,14S,15S)-1,10,12,14-tetraacetyloxy-9-benzoyloxy-3,7,7,15-tetramethyl-11-methylidene-2-oxo-5-oxatricyclo[11.3.0.04,6]hexadecan-8-yl] pyridine-3-carboxylate](/img/structure/B11930337.png)
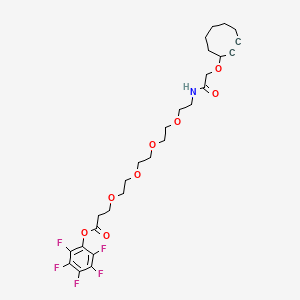
![(2R,3R,5R,9R,10R,13R,14S,17S)-17-[(2S,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B11930341.png)



![undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[[2-(methylamino)-3,4-dioxocyclobuten-1-yl]amino]propyl]amino]octanoate](/img/structure/B11930361.png)
